2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring an imidazole ring substituted with a benzyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazole core, followed by the introduction of the benzyl and bromophenyl substituents. The final step involves the thiolation and acetonitrile addition.
Imidazole Core Formation: The imidazole ring can be synthesized via a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.
Substitution with Benzyl and Bromophenyl Groups: The benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions.
Thiolation and Acetonitrile Addition: The final step involves the reaction of the substituted imidazole with a thiolating agent such as thiourea, followed by the addition of acetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biology due to its imidazole core, which is a common motif in many biologically active molecules. It can be used in the design of enzyme inhibitors or as a scaffold for drug development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-((1-Benzyl-1H-imidazol-2-yl)thio)acetonitrile: Lacks the bromophenyl group, which may result in different reactivity and biological activity.
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but without the bromine atom, affecting its electronic properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile makes it unique compared to its analogs. This group can participate in additional chemical reactions, such as nucleophilic aromatic substitution, and may enhance its biological activity due to the electron-withdrawing nature of the bromine atom.
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3S/c19-16-8-6-15(7-9-16)17-12-21-18(23-11-10-20)22(17)13-14-4-2-1-3-5-14/h1-9,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIZRNIRLMEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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